Cas no 1443342-29-7 (ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE)

ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE 化学的及び物理的性質
名前と識別子
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- ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE
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- MDL: MFCD15145765
- インチ: 1S/C10H8F2O3S/c1-2-15-9(13)10(14)16-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3
- InChIKey: OFLIKOYEKCRYPY-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C(SC1=CC(F)=CC(F)=C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434515-5 g |
Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate |
1443342-29-7 | 5g |
€1,373.40 | 2023-03-12 | ||
abcr | AB434515-1 g |
Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate |
1443342-29-7 | 1g |
€594.40 | 2023-03-12 | ||
Ambeed | A662631-1g |
Ethyl 2-((3,5-difluorophenyl)thio)-2-oxoacetate |
1443342-29-7 | 97% | 1g |
$441.0 | 2025-02-26 | |
abcr | AB434515-1g |
Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate; . |
1443342-29-7 | 1g |
€1621.70 | 2024-04-19 | ||
abcr | AB434515-5g |
Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate |
1443342-29-7 | 5g |
€1373.40 | 2023-09-04 | ||
Crysdot LLC | CD12142315-25g |
Ethyl 2-((3,5-difluorophenyl)thio)-2-oxoacetate |
1443342-29-7 | 97% | 25g |
$3393 | 2024-07-23 | |
Crysdot LLC | CD12142315-10g |
Ethyl 2-((3,5-difluorophenyl)thio)-2-oxoacetate |
1443342-29-7 | 97% | 10g |
$1882 | 2024-07-23 | |
Crysdot LLC | CD12142315-1g |
Ethyl 2-((3,5-difluorophenyl)thio)-2-oxoacetate |
1443342-29-7 | 97% | 1g |
$437 | 2024-07-23 | |
Crysdot LLC | CD12142315-5g |
Ethyl 2-((3,5-difluorophenyl)thio)-2-oxoacetate |
1443342-29-7 | 97% | 5g |
$1177 | 2024-07-23 |
ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATEに関する追加情報
Professional Introduction to ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE (CAS No. 1443342-29-7)
ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE, a compound with the chemical formula C8H7FO3S, is a significant molecule in the field of pharmaceutical chemistry and synthetic biology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both fluorine and sulfur atoms in its structure imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 1443342-29-7 uniquely identifies this compound and serves as a critical reference point for researchers and chemists working with it. This identifier ensures that all scientific literature, patents, and regulatory documents referring to this molecule are accurately cross-referenced, facilitating efficient collaboration and knowledge sharing within the scientific community.
In recent years, the demand for specialized intermediates like ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE has surged due to advancements in medicinal chemistry. The compound's ability to serve as a building block in the synthesis of bioactive molecules has made it particularly relevant in the development of novel therapeutic agents. Its structure allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications.
One of the most compelling aspects of ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE is its role in the synthesis of fluorinated heterocycles. Fluorinated compounds are increasingly prevalent in modern pharmaceuticals due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 3,5-difluorophenyl moiety in this compound contributes significantly to these desirable properties, making it an attractive scaffold for drug discovery.
Recent studies have highlighted the utility of ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By serving as a precursor for more complex kinase inhibitors, this compound has the potential to contribute to the creation of targeted therapies that address specific pathological pathways.
The synthesis of ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of fluorinated aromatic precursors followed by thioether formation and subsequent esterification. These steps highlight the compound's versatility as a synthetic intermediate and underscore its importance in industrial-scale chemical manufacturing.
The pharmaceutical industry has shown particular interest in ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE due to its potential as a prodrug or a precursor for bioavailable drugs. Prodrugs are inactive compounds that are converted into active pharmaceutical ingredients within the body. The structural features of this compound make it an excellent candidate for prodrug development, offering a pathway to enhance drug delivery and bioavailability.
In addition to its pharmaceutical applications, ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE has found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics, where it can contribute to the development of new materials with enhanced performance characteristics. This interdisciplinary application underscores the broad relevance of this compound beyond traditional medicinal chemistry.
The growing body of research on ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE underscores its significance as a versatile chemical entity. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge, further solidifying its role as a cornerstone in modern chemical research. The intersection of fluorine chemistry with sulfur-containing heterocycles provides a rich ground for innovation, and ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE stands at the forefront of this exciting frontier.
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